2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride
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Overview
Description
Mechanism of Action
Target of Action
Triazole compounds are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural features .
Mode of Action
It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
Triazole compounds are known to be involved in a variety of biochemical pathways due to their ability to interact with different biological targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Based on the known interactions of triazole compounds, it can be inferred that this compound may have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
The 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride has been shown to interact with a variety of enzymes and proteins. For instance, it has been found to bind with carbonic anhydrase-II enzyme, showing moderate inhibition potential . The compound’s interaction with these biomolecules can influence biochemical reactions, potentially leading to changes in cellular function .
Cellular Effects
In terms of cellular effects, this compound has been found to inhibit the proliferation of certain cancer cells, such as MCF-7 cells, by inducing apoptosis . This suggests that the compound may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and potential changes in gene expression . For instance, it has been suggested that the compound forms carbinolamine intermediates by adding an amine to the double bond C=O, followed by the elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .
Temporal Effects in Laboratory Settings
The compound’s rigid molecular structures have been reported to improve its thermal stability .
Metabolic Pathways
Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors, suggesting that they may be involved in multiple metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride typically involves the reaction of phenyl azide with propargylamine under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions . This reaction forms the 1,2,3-triazole ring, which is a key structural component of the compound. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include triazole N-oxides, dihydrotriazoles, and various substituted triazoles .
Scientific Research Applications
2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A basic triazole structure without additional substituents.
1,2,4-Triazole: A structural isomer with different nitrogen atom positions.
Phenyltriazole derivatives: Compounds with various substituents on the phenyl ring.
Uniqueness
2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the ethylamine side chain enhances its ability to interact with biological targets, making it a valuable compound in research .
Properties
IUPAC Name |
2-(2-phenyltriazol-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c11-7-6-9-8-12-14(13-9)10-4-2-1-3-5-10;/h1-5,8H,6-7,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEGBNNNGPPELE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.